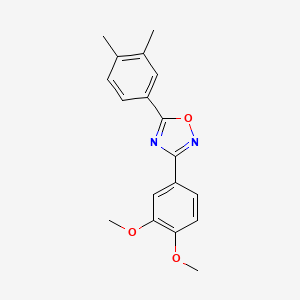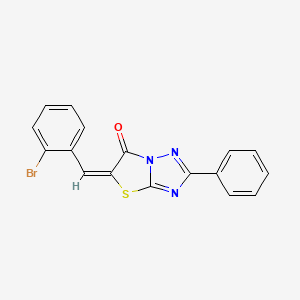![molecular formula C20H18N6O2 B11602339 6-imino-N,11-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602339.png)
6-imino-N,11-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound’s complex name suggests a highly intricate structure. Let’s break it down:
- It contains a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca framework, which combines three fused rings.
- The “6-imino” part indicates the presence of an imine (C=N) group at position 6.
- The “N,11-dimethyl” signifies two methyl groups attached to the nitrogen atom at position 11.
- The “2-oxo” refers to a ketone (C=O) group at position 2.
- The “7-(pyridin-3-ylmethyl)” indicates a pyridine ring attached at position 7.
- Finally, the “5-carboxamide” denotes an amide (CONH2) group at position 5.
- This compound likely exhibits interesting biological and pharmacological properties due to its intricate structure.
準備方法
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods may involve advanced organic synthesis techniques, potentially starting from simpler precursors.
化学反応の分析
- The compound may undergo various reactions:
Oxidation: Oxidative transformations could modify the imine or ketone groups.
Reduction: Reduction reactions might target the ketone or imine functionality.
Substitution: Substituting functional groups (e.g., halogens, alkyl groups) could alter its properties.
- Common reagents and conditions would depend on the specific reaction, but typical organic reagents apply.
- Major products would vary based on the reaction type.
科学的研究の応用
- In chemistry: Studying its reactivity, stability, and novel reactions.
- In biology: Investigating its interactions with enzymes, receptors, or DNA.
- In medicine: Assessing its potential as a drug candidate (e.g., anticancer, antimicrobial).
- In industry: Exploring its use in materials science or catalysis.
作用機序
- The compound’s mechanism likely involves interactions with specific biological targets (e.g., proteins, enzymes).
- Further research is needed to elucidate its precise mode of action.
類似化合物との比較
- Unfortunately, without specific examples of similar compounds, I can’t provide a direct comparison.
- I recommend exploring related heterocycles like quinolones or imidazoles , which share some structural features.
Remember that this compound’s detailed investigation requires specialized research and experimental work
特性
分子式 |
C20H18N6O2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
6-imino-N,11-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H18N6O2/c1-12-5-4-8-25-17(12)24-18-15(20(25)28)9-14(19(27)22-2)16(21)26(18)11-13-6-3-7-23-10-13/h3-10,21H,11H2,1-2H3,(H,22,27) |
InChIキー |
SIIBYPZXESRGFM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602261.png)
![Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11602274.png)
![(2E,2'E)-N,N'-(iminodipropane-3,1-diyl)bis[2-(hydroxyimino)-2-phenylethanamide]](/img/structure/B11602280.png)

![Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B11602287.png)

![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11602296.png)
![1-(2-oxo-2-{[(4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy}ethyl)-1-(2-oxo-2-{[(4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy}ethyl)piperidinium](/img/structure/B11602305.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[4-hydroxy-3-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11602309.png)
![methyl (2-chloro-6-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B11602315.png)
![5-(benzenesulfonyl)-7-cyclohexyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11602321.png)
![4-({[(2Z)-3-ethyl-2-{[4-(methoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11602322.png)
![(3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11602324.png)
![(7Z)-7-(3-bromobenzylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11602330.png)
